

toxicological data and safety hazards of 2-Amino-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methylpyridine

Cat. No.: B158447

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2-Amino-6-methylpyridine: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety hazards associated with **2-Amino-6-methylpyridine** (CAS No. 1824-81-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and management of this chemical compound. The data presented is compiled from publicly available Safety Data Sheets (SDS) and standardized testing guidelines.

Hazard Identification and Classification

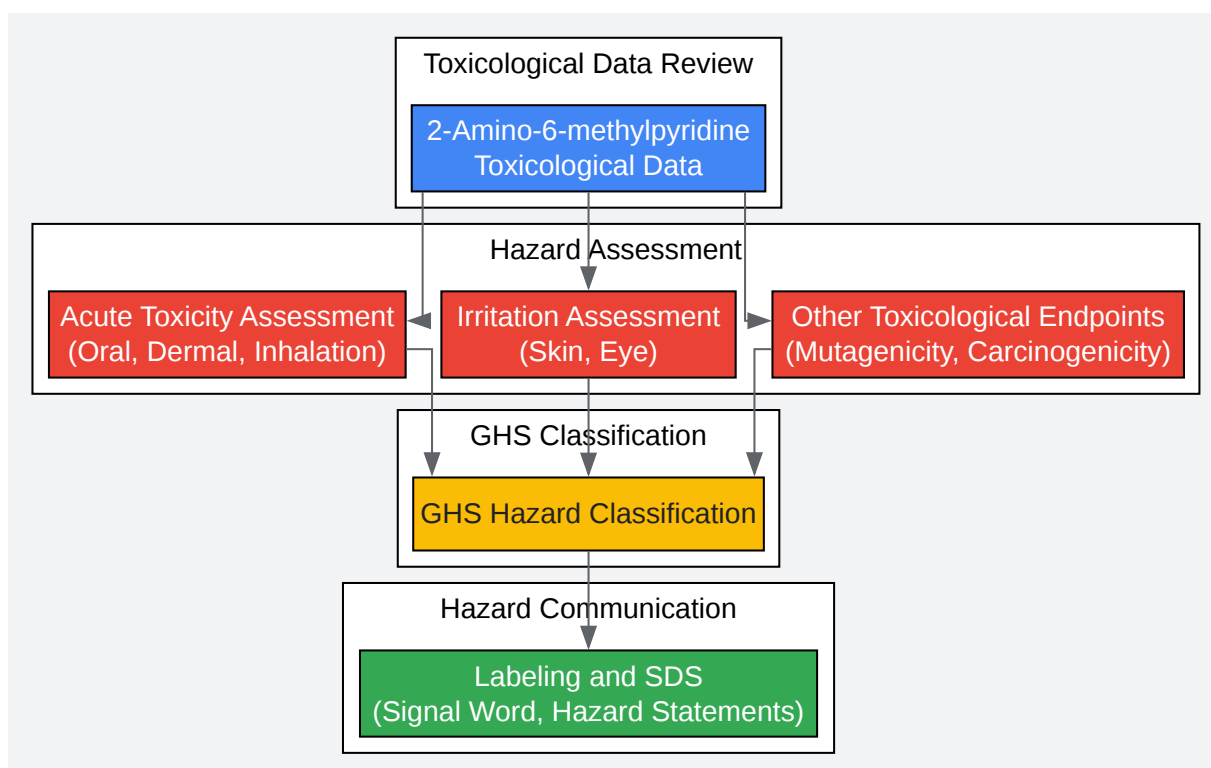
2-Amino-6-methylpyridine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity through oral and dermal routes, as well as irritation to the skin, eyes, and respiratory system.^{[1][2][3][4][5]}

GHS Classification:

- Acute Toxicity, Oral: Category 3 (Toxic if swallowed)^{[1][2][3]}
- Acute Toxicity, Dermal: Category 1 or 2 (Fatal in contact with skin)^{[1][2][3][4]}

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]
- Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[1][2][3]
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][2][3]

The following diagram illustrates the logical workflow for the hazard identification of **2-Amino-6-methylpyridine** based on its toxicological profile.



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Hazard Identification Workflow for **2-Amino-6-methylpyridine**.

Toxicological Data

The toxicological data for **2-Amino-6-methylpyridine** is primarily focused on acute toxicity and irritation studies. There is a notable lack of publicly available data for chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

2-Amino-6-methylpyridine exhibits high acute toxicity via both oral and dermal routes of exposure.

Parameter	Route	Species	Value	Reference
LD50	Oral	Rat	100 mg/kg	[1][2][6]
LD50	Dermal	Rabbit	125 mg/kg	[2][6]
LD50	Dermal	Guinea Pig	125 mg/kg	[1]
LD50	Intravenous	Mouse	18 mg/kg	[1]
LD50	Subcutaneous	Mouse	52 mg/kg	[1]

Irritation and Sensitization

The compound is a known irritant to the skin, eyes, and respiratory system.

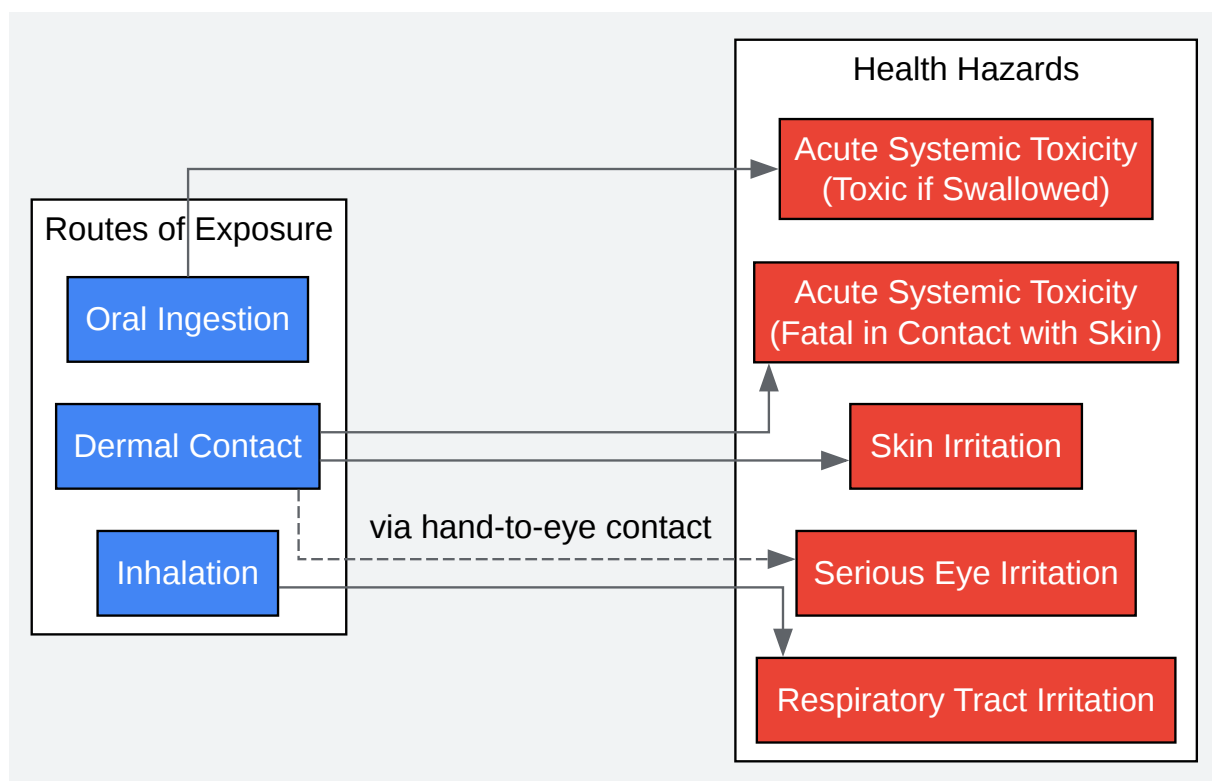
Endpoint	Result	Reference
Skin Irritation	Causes skin irritation (Category 2)	[1][2][3]
Eye Irritation	Causes serious eye irritation (Category 2/2A)	[1][2][3]
Respiratory Irritation	May cause respiratory irritation	[1][2][3]
Skin Sensitization	No data available	[1][6]

Other Toxicological Endpoints

There is a significant lack of data for other key toxicological endpoints.

Endpoint	Result	Reference
Germ Cell Mutagenicity	No data available	[1][6]
Carcinogenicity	Not classified as a carcinogen by IARC, NTP, or OSHA.	[1][2][5][6]
Reproductive Toxicity	No data available	[1][6]
Specific Target Organ Toxicity (Repeated Exposure)	No data available	[1][6]

The following diagram illustrates the relationship between the routes of exposure and the resulting health hazards.



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Routes of Exposure and Associated Health Hazards.

Experimental Protocols

While specific experimental reports for **2-Amino-6-methylpyridine** are not publicly available, the acute toxicity and irritation data presented in safety data sheets are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a limited number of animals.

- **Principle:** A stepwise procedure is used where a group of three animals of a single sex is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The outcome of this first step determines the subsequent steps. If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, a higher dose level is used.
- **Animal Species:** Typically, rats are used. Females are generally preferred.
- **Administration of Substance:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.
- **Observation Period:** Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of death is recorded.
- **Endpoint:** The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the adverse effects occurring within a short time of dermal application of a single dose of a substance.

- **Principle:** The substance is applied to the skin in a single dose to several groups of experimental animals, one dose per group.
- **Animal Species:** The albino rabbit is the preferred species.
- **Procedure:** A day before the test, the fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- **Observation Period:** Animals are observed for at least 14 days. All signs of toxicity, including local skin reactions at the site of application, are recorded.
- **Endpoint:** The LD50 is determined, and the substance is classified according to its acute dermal toxicity.

Acute Skin Irritation/Corrosion (Based on OECD Guideline 404)

This method assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

- **Principle:** The substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.
- **Animal Species:** The albino rabbit is the recommended species.
- **Procedure:** Approximately 0.5 mL of a liquid or 0.5 g of a solid or paste is applied to a small area of shaved skin (about 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours.
- **Observation and Scoring:** After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system. Observations may continue for up to 14 days to assess the reversibility of the effects.

- **Endpoint:** The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

- **Principle:** The test substance is applied in a single dose into the conjunctival sac of one eye of the experimental animal; the untreated eye serves as a control.
- **Animal Species:** The albino rabbit is the recommended species.
- **Procedure:** A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the lower conjunctival sac of one eye. The eyelids are gently held together for about one second.
- **Observation and Scoring:** The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored. Observations may continue for up to 21 days to determine the reversibility of any effects.
- **Endpoint:** The substance is classified based on the severity and persistence of the ocular lesions.

Safety Hazards and Handling

Given the high acute toxicity and irritant properties of **2-Amino-6-methylpyridine**, strict safety precautions are mandatory.

- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection, and face protection. A NIOSH-approved respirator is necessary when handling the solid form to avoid dust inhalation.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[1\]](#)[\[2\]](#)[\[6\]](#)

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The substance is hygroscopic and should be protected from moisture. Store locked up.[1][6]
- Incompatible Materials: Strong oxidizing agents, strong acids, and nitriles.[1]
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][6]
 - If on Skin: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.[1][2][6]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][6]
 - If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

Conclusion

2-Amino-6-methylpyridine is a chemical with significant acute toxicity and irritation hazards. The available data underscores the need for stringent safety measures during its handling and use. A significant data gap exists for chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity, which should be considered in any comprehensive risk assessment, particularly for applications involving long-term or repeated exposure. The provided information on standardized experimental protocols serves as a guide for understanding the basis of the existing toxicological data and for designing future studies. Researchers and professionals must adhere to all recommended safety precautions to minimize the risk of exposure and adverse health effects.

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- To cite this document: BenchChem. [toxicological data and safety hazards of 2-Amino-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158447#toxicological-data-and-safety-hazards-of-2-amino-6-methylpyridine]

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